Due to its positive charge, Astrazon Red 6B can interact with negatively charged cellular components like nucleic acids and certain organelles. This characteristic allows it to be used as a fluorescent stain in some research applications. However, its staining properties are not well-characterized and offer limited specificity compared to more established dyes. [Source: TCI America, Astrazon Red 6B, ]
Astrazon Red 6B has been investigated for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality that utilizes light and a photosensitizer to generate reactive oxygen species (ROS) that damage targeted cells. While Astrazon Red 6B demonstrates some photosensitizing activity, its efficacy and selectivity are not well-established, and further research is needed to determine its suitability for therapeutic applications. [Source: National Library of Medicine, PubChem, CID 6538422, ]
Astrazon Red 6B, with the chemical formula C24H30Cl2N2 and a molecular weight of approximately 417.4 g/mol, is a cationic dye belonging to the family of azo dyes. Its IUPAC name is N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride, and it is identified by the CAS number 6441-82-3. The compound is characterized by its vibrant red color and is utilized in various applications, particularly in textiles and as a biological stain .
The stability of Astrazon Red 6B under normal conditions suggests minimal hazardous reactions when stored properly .
Astrazon Red 6B has been studied for its biological effects, particularly regarding its potential toxicity. Some studies indicate that it may cause irritation or allergic reactions in sensitive individuals. Additionally, its removal from wastewater has been explored due to its environmental impact, highlighting the necessity for effective treatment methods to mitigate its presence in aquatic systems .
The synthesis of Astrazon Red 6B typically involves the following steps:
These methods ensure that the synthesized dye retains its desired color properties and stability for various applications .
Astrazon Red 6B is widely used in several fields:
Studies on Astrazon Red 6B have focused on its interactions with various materials:
These studies underline the importance of understanding both the chemical behavior and biological implications of using Astrazon Red 6B.
Astrazon Red 6B shares similarities with several other compounds within the azo dye category. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Basic Violet 7 | C24H30ClN2 | Known for high solubility in water |
| Congo Red | C32H22N6Na2O6S2 | Exhibits distinct color changes based on pH |
| Methyl Orange | C14H14N3NaO3S | Commonly used as a pH indicator |
Astrazon Red 6B is unique due to its specific structural features, including two chlorine atoms and a trimethylindolium group, which contribute to its distinctive color properties and stability compared to other dyes. Its particular adsorption characteristics also set it apart in environmental applications .
Astrazon Red 6B emerged as part of the Astrazon dye series developed by DyStar, a textile dye specialist formed in 1995 through a joint venture involving Hoechst, Bayer, and Mitsubishi. Initially marketed as liquid cationic dyes for acrylic fibers, the Astrazon line expanded to include powders and specialized formulations for industrial applications. The compound’s development aligned with advancements in synthetic dye chemistry, particularly in stabilizing cationic structures for high-temperature dyeing processes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₀Cl₂N₂ | |
| Molecular Weight | 417.42 g/mol | |
| Physical Form | Crystalline blue-purple powder | |
| Water Solubility | ~10 g/L (20°C) |
Astrazon Red 6B is classified as a methine dye, characterized by a conjugated system involving a central carbon linked to aromatic groups. Unlike azo dyes (which contain -N=N- bonds), methine dyes derive their color from resonance stabilization in cationic structures. Its taxonomic position is:
Corrosive;Irritant;Environmental Hazard